Butylcyclohexane

Descripción

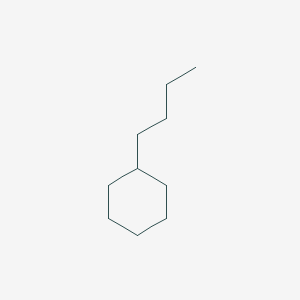

Structure

3D Structure

Propiedades

IUPAC Name |

butylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-3-7-10-8-5-4-6-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBJHURWWWLEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061876 | |

| Record name | Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Cyclohexane, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180.90 °C. @ 760.00 mm Hg | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.31 [mmHg] | |

| Record name | Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-93-9 | |

| Record name | Butylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-74.7 °C | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of n-Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-butylcyclohexane, a valuable hydrocarbon in various research and development applications. The document details the primary synthetic routes, purification methodologies, and analytical characterization techniques, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction

n-Butylcyclohexane is a cycloalkane with the chemical formula C₁₀H₂₀. Its stable, non-polar nature makes it a useful solvent and intermediate in organic synthesis. This guide explores the two principal methods for its preparation: the hydrogenation of n-butylbenzene and the Friedel-Crafts alkylation of benzene, followed by purification and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of n-butylcyclohexane is presented in Table 1. This data is crucial for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of n-Butylcyclohexane

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [2][3] |

| Boiling Point | 178-180 °C (lit.) | [1][4] |

| Melting Point | -78 °C (lit.) | [1][4] |

| Density | 0.818 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n²⁰/D) | 1.441 (lit.) | [1][4] |

| Flash Point | 50 °C (122 °F) | [5] |

| Vapor Pressure | 2.9 mmHg (37.7 °C) | [4] |

| Autoignition Temperature | 475 °F | [4] |

| CAS Number | 1678-93-9 | [1][2] |

Synthesis of n-Butylcyclohexane

There are two primary synthetic pathways for the preparation of n-butylcyclohexane. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Route 1: Hydrogenation of n-Butylbenzene

This is a direct and efficient method for the synthesis of n-butylcyclohexane, involving the catalytic hydrogenation of n-butylbenzene.

Reaction Scheme:

Caption: Hydrogenation of n-butylbenzene to n-butylcyclohexane.

Experimental Protocol: Catalytic Hydrogenation of n-Butylbenzene

-

Catalyst Preparation (if required): A supported nickel catalyst, such as nickel on a titanium dioxide and zirconium dioxide support, can be prepared by co-precipitation followed by calcination and impregnation with a nickel salt solution.[6]

-

Reaction Setup: A high-pressure autoclave or a fixed-bed reactor is charged with n-butylbenzene and the hydrogenation catalyst (e.g., nickel-kieselguhr, platinum on carbon).[7][8]

-

Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen. The reaction mixture is heated to the desired temperature (e.g., 80-200 °C) and pressure (e.g., 20 bar).[9] The reaction is typically stirred or agitated to ensure efficient mixing.

-

Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen or by taking aliquots for analysis by gas chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The resulting crude n-butylcyclohexane is then purified.

Quantitative Data:

Table 2: Hydrogenation of n-Butylbenzene - Reaction Parameters and Yields

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion of n-Butylbenzene (%) | Yield of n-Butylcyclohexane (%) | Reference |

| Nickel-Kieselguhr | 150-200 | 10-30 | 2-4 | >99 | >95 | [7] (Analogous) |

| Pt/C | 80-120 | 20 | 3-5 | ~100 | ~99 | [8] (General) |

| Ce₀.₉₈Pt₀.₀₂O₂-δ | 100 | Gas Phase | - | 42 | 100 (specificity) | [9] |

Route 2: Friedel-Crafts Alkylation of Benzene (Two-Step Synthesis)

This route involves two main steps: the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone, followed by a reduction of the ketone to yield n-butylbenzene, which is then hydrogenated as described in Route 1. A direct Friedel-Crafts alkylation with a butyl halide is generally avoided due to carbocation rearrangements, which would lead to the formation of sec-butylbenzene and isobutylbenzene as major byproducts.[10]

Reaction Scheme:

Caption: Two-step synthesis of n-butylcyclohexane via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas trap for HCl), and a magnetic stirrer is charged with anhydrous aluminum chloride and dry benzene.[11][12] The mixture is cooled in an ice bath.

-

Addition of Acyl Chloride: Butyryl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a specified time, followed by gentle heating under reflux (e.g., 60 °C for 30 minutes) to complete the reaction.[11]

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification of Butyrophenone: The solvent is removed by rotary evaporation, and the resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Clemmensen Reduction of Butyrophenone

-

Reaction Setup: A round-bottom flask is charged with amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), concentrated hydrochloric acid, water, and butyrophenone.[11]

-

Reduction: The mixture is heated under reflux for an extended period (several hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Work-up: After cooling, the mixture is decanted from the remaining zinc. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried.

-

Purification of n-Butylbenzene: The solvent is removed, and the crude n-butylbenzene is purified by fractional distillation. The purified n-butylbenzene is then hydrogenated as described in Route 1.

Quantitative Data:

Table 3: Friedel-Crafts Acylation and Reduction - Typical Yields

| Step | Reactants | Catalyst/Reagents | Typical Yield (%) | Reference |

| Acylation | Benzene, Butyryl Chloride | AlCl₃ | 75-85 | [13] (Relative Reactivity) |

| Reduction | Butyrophenone | Zn(Hg), HCl | 70-80 | [11] (General) |

| Overall (to n-butylbenzene) | 52-68 | Calculated |

Purification of n-Butylcyclohexane

The primary method for purifying crude n-butylcyclohexane is fractional distillation, which separates components based on differences in their boiling points.

Caption: Workflow for the purification of n-butylcyclohexane by fractional distillation.

Experimental Protocol: Fractional Distillation of n-Butylcyclohexane

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a collection flask.[14][15] Ensure all joints are properly sealed.

-

Distillation: Charge the round-bottom flask with the crude n-butylcyclohexane and a few boiling chips. Heat the flask gently using a heating mantle.[14]

-

Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the lowest boiling component. Collect the initial fraction, which will contain any low-boiling impurities. As the temperature rises and stabilizes at the boiling point of n-butylcyclohexane (178-180 °C), change the collection flask to collect the pure product.[16]

-

Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

Quantitative Data:

Table 4: Purity of n-Butylcyclohexane After Fractional Distillation

| Initial Purity (GC) | Final Purity (GC) | Recovery (%) |

| 90-95% | >99% | 85-95 |

Note: The recovery rate is dependent on the efficiency of the fractional distillation column and the nature of the impurities.

Analytical Characterization

The identity and purity of the synthesized n-butylcyclohexane should be confirmed using various analytical techniques.

Caption: Analytical workflow for the characterization of n-butylcyclohexane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the n-butylcyclohexane in a volatile solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Inject a small volume of the sample into the GC-MS instrument. The sample is vaporized and separated on a capillary column. The separated components are then detected by the mass spectrometer.

-

Data Analysis: The retention time of the major peak should correspond to that of a standard n-butylcyclohexane sample. The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of n-butylcyclohexane. Purity is determined by the relative area of the n-butylcyclohexane peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of n-butylcyclohexane.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified n-butylcyclohexane in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: The ¹H NMR spectrum will show characteristic signals for the butyl chain and the cyclohexane ring protons. The ¹³C NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.

Table 5: Expected NMR Data for n-Butylcyclohexane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.9 | t | -CH₃ |

| ~1.1-1.3 | m | -CH₂- (butyl chain and cyclohexane) | |

| ~1.6-1.8 | m | -CH- (cyclohexane) | |

| ¹³C NMR | ~14 | -CH₃ | |

| ~23 | -CH₂- | ||

| ~27 | -CH₂- | ||

| ~34 | -CH₂- | ||

| ~37 | -CH- |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For n-butylcyclohexane, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

-

Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

FTIR Analysis: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The spectrum should show strong absorption bands in the region of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the alkane structure. The absence of bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C=C stretching region (around 1600 cm⁻¹) confirms the complete hydrogenation of the aromatic ring.

Table 6: Characteristic FTIR Absorption Bands for n-Butylcyclohexane

| Wavenumber (cm⁻¹) | Vibration Type |

| 2925-2960 | C-H stretch (asymmetric) |

| 2850-2870 | C-H stretch (symmetric) |

| 1445-1465 | C-H bend (scissoring) |

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of n-butylcyclohexane, providing detailed experimental protocols and expected quantitative data. The choice between the hydrogenation of n-butylbenzene and the two-step Friedel-Crafts acylation/reduction route will depend on specific laboratory constraints and objectives. Proper purification by fractional distillation and thorough analytical characterization are essential to ensure the high purity required for research and development applications.

References

- 1. N-BUTYLCYCLOHEXANE | 1678-93-9 [chemicalbook.com]

- 2. n-Butylcyclohexane, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | C10H20 | CID 15506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BUTYLCYCLOHEXANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Purification [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. EXPERIMENT 2 [jan.ucc.nau.edu]

Spectroscopic Analysis of Butylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for butylcyclohexane, a saturated hydrocarbon of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the cyclohexane ring and the butyl side chain. The overlapping multiplets of the cyclohexane protons typically appear in the upfield region, while the signals for the butyl group are distinct.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| CH₃ (butyl) | ~ 0.89 | Triplet (t) | ~ 7.0 |

| (CH₂)₂ (butyl) | ~ 1.25 | Multiplet (m) | - |

| CH₂ (α to ring) | ~ 1.15 | Multiplet (m) | - |

| Cyclohexane H | 0.8 - 1.8 | Multiplet (m) | - |

Note: The chemical shifts of the cyclohexane protons are complex and heavily overlapped.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides distinct signals for each carbon environment in this compound.

| Assignment | Chemical Shift (δ) [ppm] |

| C1 (CH₃, butyl) | ~ 14.2 |

| C2 (CH₂, butyl) | ~ 23.2 |

| C3 (CH₂, butyl) | ~ 29.1 |

| C4 (CH₂, α to ring) | ~ 37.5 |

| C1' (CH, cyclohexane) | ~ 37.9 |

| C2'/C6' (CH₂, cyclohexane) | ~ 27.0 |

| C3'/C5' (CH₂, cyclohexane) | ~ 26.7 |

| C4' (CH₂, cyclohexane) | ~ 33.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations.[1]

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| 2925 - 2850 | C-H Stretch (alkane) | Strong |

| 1465 - 1445 | C-H Bend (CH₂) | Medium |

| 1378 | C-H Bend (CH₃) | Medium |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 140 | 23.90 | [C₁₀H₂₀]⁺ (Molecular Ion) |

| 83 | 99.99 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 81 | 72.90 | [C₆H₉]⁺ |

| 55 | - | [C₄H₇]⁺ |

| 41 | 40.80 | [C₃H₅]⁺ |

| 29 | 15.80 | [C₂H₅]⁺ |

Note: Relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation [3][4]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that dissolves the sample and has a known chemical shift for reference.[3]

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial.[3]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

2.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)[6][7]

-

Instrument Preparation: Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean and dry.[6]

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.[7]

-

Sample Application:

-

ATR: Place a single drop of neat this compound directly onto the ATR crystal.

-

Salt Plates: Place one drop of neat this compound onto the surface of one salt plate and carefully place the second salt plate on top to create a thin liquid film.[8]

-

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., dry acetone or ethanol) and dry them completely.[6]

Mass Spectrometry Protocol (Electron Ionization)[9][10]

-

Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[9] This energy is sufficient to cause ionization and reproducible fragmentation.[10]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

References

- 1. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C10H20 | CID 15506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. webassign.net [webassign.net]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Entangled Dance of Butylcyclohexane: An In-depth Conformational and Stereoisomeric Analysis

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple molecule, butylcyclohexane, presents a fascinating case study in the principles of conformational analysis and stereoisomerism. Its substituted derivatives are foundational models for understanding the intricate interplay of steric and electronic effects that govern molecular shape and, consequently, reactivity and biological activity. This technical guide provides a comprehensive exploration of the conformational landscape of this compound and its stereoisomers, with a particular focus on the influential tert-butyl group, offering detailed experimental and computational methodologies for its analysis.

Conformational Analysis of Monosubstituted this compound

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. The energetic preference for one position over the other is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1]

The bulky tert-butyl group serves as a powerful conformational lock. Due to severe 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens on the same side of the ring, the equatorial conformation is overwhelmingly favored.[2][3] This strong preference makes tert-butylcyclohexane an invaluable tool for studying the conformational preferences of other substituents in disubstituted systems.

Table 1: Conformational Energies of Cyclohexane and Substituted Derivatives

| Compound/Interaction | Conformation/Interaction | Relative Energy (kcal/mol) | Reference(s) |

| Cyclohexane | Chair | 0 | [4] |

| Twist-Boat | 5.5 | [4] | |

| tert-Butylcyclohexane | Equatorial Chair | 0.00 | [4] |

| Equatorial Twist-Boat | 4.86 | [4] | |

| Axial Chair | 5.41 | [4] | |

| Butane | Anti | 0 | [5] |

| Gauche | 0.9 | [6] | |

| 1,3-Diaxial H-tBu Interaction | - | 2.7 | [2] |

Stereoisomers and Conformational Preferences of Di-tert-butylcyclohexane

The study of di-tert-butylcyclohexane isomers provides profound insights into how the interplay of bulky groups can dictate the overall molecular conformation, sometimes forcing the cyclohexane ring out of its preferred chair geometry.

trans-1,4-Di-tert-butylcyclohexane

In the trans isomer, both tert-butyl groups can simultaneously occupy equatorial positions in a chair conformation. This arrangement minimizes steric strain, and as a result, trans-1,4-di-tert-butylcyclohexane exists almost exclusively in the diequatorial chair conformation.[7][8]

cis-1,4-Di-tert-butylcyclohexane

The cis isomer presents a more complex conformational picture. In a chair conformation, one tert-butyl group must be axial while the other is equatorial.[9] This axial tert-butyl group introduces significant steric strain. To alleviate this strain, cis-1,4-di-tert-butylcyclohexane preferentially adopts a non-chair, twist-boat conformation.[7][10] In this conformation, both bulky groups can reside in positions that resemble equatorial arrangements, thereby minimizing repulsive interactions. Low-temperature 13C NMR studies have confirmed the presence of both chair and twist-boat conformers, with the twist-boat being the major species.[4]

Table 2: Conformational Free Energy Barriers for cis-1,4-Di-tert-butylcyclohexane

| Interconversion | ΔG° (kcal/mol) at -148.1 °C | Reference(s) |

| Twist-Boat (major) to Chair (minor) | 6.83 | [4] |

| Chair (minor) to Twist-Boat (major) | 6.35 | [4] |

Experimental and Computational Protocols

The determination of conformational energies and the elucidation of stereoisomeric structures rely on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Protocol for Low-Temperature 13C NMR of cis-1,4-Di-tert-butylcyclohexane:

-

Sample Preparation: Dissolve cis-1,4-di-tert-butylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2 or a mixture of CHF2Cl/CHFCl2).

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Initial Spectra: Acquire a standard 13C NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the probe. Acquire spectra at various temperatures (e.g., down to -157.8 °C) to observe the decoalescence of the averaged signals into separate peaks for the chair and twist-boat conformers.[4]

-

Signal Assignment: Assign the 13C NMR signals to specific carbons based on the different populations (integration of signals), the different symmetries of the conformers (time-averaged C2v for the twist-boat and Cs for the chair), and comparison with calculated chemical shifts.[4]

-

Equilibrium Constant Determination: At a temperature where the exchange is slow, determine the equilibrium constant (Keq) from the ratio of the integrated intensities of the signals corresponding to the two conformers.

-

Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics and Ab Initio Calculations

Computational chemistry provides a powerful means to model molecular structures and calculate their relative energies.

Protocol for Conformational Analysis using Molecular Mechanics (MM3/MM4) and Ab Initio Methods:

-

Initial Structure Generation: Build the 3D structures of the different possible conformers of the this compound derivative (e.g., equatorial chair, axial chair, twist-boat) using a molecular modeling software.

-

Molecular Mechanics (MM) Optimization: Perform an initial geometry optimization and conformational search using a molecular mechanics force field such as MM3 or MM4.[9] This provides a rapid assessment of the low-energy conformations.

-

Ab Initio Geometry Optimization: For higher accuracy, take the low-energy conformers identified by molecular mechanics and perform a full geometry optimization using an ab initio method. A common level of theory for such calculations is Hartree-Fock (HF) with a basis set like 6-311+G*.[4]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Single-Point Energy Calculations: For even greater accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

-

Relative Energy Calculation: The relative Gibbs free energy (ΔG) between conformers is calculated by taking the difference in their total computed Gibbs free energies (including thermal corrections and entropy) from the frequency calculations.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria and stereoisomeric relationships discussed.

References

- 1. websites.nku.edu [websites.nku.edu]

- 2. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sikhcom.net [sikhcom.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. google.com [google.com]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of butylcyclohexane. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial. This document presents quantitative data in clearly structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties of this compound

This compound (C₁₀H₂₀) is a cycloalkane with a butyl substituent. Its thermodynamic properties are fundamental to understanding its behavior in various chemical and physical processes. The following tables summarize key thermodynamic data for this compound.

Table 1: Fundamental Physical and Thermodynamic Constants

| Property | Value | Units | Reference(s) |

| Molecular Weight | 140.27 | g/mol | [1][2][3][4][5] |

| Boiling Point (at 760 mmHg) | 180.90 | °C | [1] |

| Melting Point | -74.7 | °C | [1] |

| Triple Point Temperature | 198.42 | K | [6] |

| Density (at 25 °C) | 0.818 | g/mL |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Conditions | Reference(s) |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -282.8 ± 0.9 | kJ/mol | 298.15 K | [3] |

| Enthalpy of Fusion (ΔfusH) | 14.159 | kJ/mol | at Triple Point (198.42 K) | [5] |

| Enthalpy of Vaporization (ΔvapH) | 47.4 ± 0.2 | kJ/mol | 294 K | [5] |

| Standard Liquid Entropy (S°liquid) | 362.29 | J/mol·K | 298.15 K | [3] |

| Entropy of Fusion (ΔfusS) | 71.36 | J/mol·K | at Triple Point (198.42 K) | [5] |

Table 3: Heat Capacity Data

| Phase | Heat Capacity (Cp) | Temperature | Units | Reference(s) |

| Liquid | 271.04 | 298.15 K | J/mol·K | [3] |

| Crystal 1 (in equilibrium with Gas) | Data available from 0.0002 K to 198.465 K | - | J/mol·K | [7] |

| Liquid (in equilibrium with Gas) | Data available from 198.465 K to 640 K | - | J/mol·K | [7] |

| Ideal Gas | Data available from 50 K to 3000 K | - | J/mol·K | [7] |

Table 4: Vapor Pressure Data

| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) |

| 37.7 | 2.9 | |

| Not Specified | 1.31 | [1] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary method for determining the heat capacity and enthalpy of phase transitions, such as fusion.[8]

Methodology:

-

Sample Preparation: A high-purity sample of this compound is placed in a calorimeter vessel. The amount of the sample is determined by mass.

-

Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings. A small amount of helium gas is often introduced into the vessel to improve thermal contact.[8]

-

Heating: A known quantity of electrical energy is supplied to the sample through a heater in the calorimeter vessel.

-

Temperature Measurement: The temperature of the sample is precisely measured using a platinum resistance thermometer as a function of the energy input.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated from the ratio of the energy supplied to the resulting temperature change (ΔQ/ΔT).

-

Enthalpy of Fusion: During a phase transition (melting), the input of energy does not result in a temperature change. The total energy required to melt the sample at a constant temperature (the triple point) is the enthalpy of fusion.

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid over a range of temperatures.[9]

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (e.g., a manometer). The sample is thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

-

Temperature Control: The vessel containing the sample is immersed in a constant-temperature bath, which allows for precise control of the sample's temperature.

-

Equilibrium: The sample is allowed to reach thermal equilibrium at the desired temperature. At this point, the pressure in the vessel will be solely due to the vapor of this compound in equilibrium with its liquid phase.

-

Pressure Measurement: The vapor pressure is measured directly using the pressure sensor.

-

Temperature Variation: Steps 2-4 are repeated at various temperatures to obtain a vapor pressure curve.

References

- 1. This compound | C10H20 | CID 15506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, butyl- (CAS 1678-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclohexane, butyl- [webbook.nist.gov]

- 4. Cyclohexane, butyl- [webbook.nist.gov]

- 5. Cyclohexane, butyl- [webbook.nist.gov]

- 6. Cyclohexane, butyl- [webbook.nist.gov]

- 7. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vscht.cz [vscht.cz]

An In-depth Technical Guide to the Solubility of Butylcyclohexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-butylcyclohexane in a range of common organic solvents. The information contained herein is intended to be a valuable resource for laboratory work, process design, and theoretical modeling in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis.

Core Principles of Butylcyclohexane Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which is dictated by the nature and strength of intermolecular forces between the solute and solvent molecules. n-Butylcyclohexane is a nonpolar aliphatic hydrocarbon. Its molecular structure, consisting of a cyclohexane ring and a butyl group, is characterized by nonpolar carbon-carbon and carbon-hydrogen bonds. Consequently, the dominant intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).

The solubility of this compound in various organic solvents can be predicted based on the polarity of the solvent:

-

High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar solvents. Both the solute and solvent molecules interact primarily through London dispersion forces, allowing for easy mixing and dissolution.

-

Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents, which possess dipole-dipole interactions in addition to dispersion forces, the solubility of nonpolar this compound is generally lower. The strong attraction between solvent molecules makes it energetically less favorable to create space for the nonpolar solute molecules.

-

Low to Negligible Solubility in Polar Protic Solvents: this compound is expected to have very low solubility in polar protic solvents. The strong hydrogen bonding network present in these solvents is not easily disrupted by the weak van der Waals forces of the nonpolar solute.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of n-butylcyclohexane in several common organic solvents at 25°C.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of n-Butylcyclohexane at 25°C (g/L) |

| Hexane | C₆H₁₄ | 86.18 | 6117.53 |

| Toluene | C₇H₈ | 92.14 | 4385.84 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 5333.79 |

| Acetone | C₃H₆O | 58.08 | 4651.78 |

| Ethanol | C₂H₅OH | 46.07 | 1663.93 |

| Methanol | CH₃OH | 32.04 | 557.81 |

Data sourced from Scent.vn. The experimental methodology for this data was not specified.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of n-butylcyclohexane in an organic solvent, based on the widely used shake-flask method followed by gravimetric analysis. This method is suitable for systems where the solute and solvent are both liquids.

Objective: To determine the solubility of n-butylcyclohexane in a given organic solvent at a specific temperature.

Materials:

-

n-Butylcyclohexane (solute), analytical grade

-

Selected organic solvent (e.g., ethanol, toluene), analytical grade

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe with a chemically resistant filter (e.g., PTFE, 0.2 µm pore size)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of glass vials, add an excess amount of n-butylcyclohexane to a known volume of the organic solvent. The presence of a distinct, undissolved layer of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking. For some systems, 48 to 72 hours may be necessary to ensure equilibrium is reached.

-

-

Equilibration and Phase Separation:

-

After the agitation period, allow the vials to rest in the temperature-controlled environment for at least 24 hours to ensure complete phase separation. A clear, saturated solution phase should be visible above the excess solute phase.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated solvent phase using a calibrated positive displacement pipette. To avoid disturbing the excess solute layer, it is advisable to withdraw the sample from the upper portion of the saturated solution.

-

To remove any potential micro-droplets of undissolved solute, pass the collected sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of n-butylcyclohexane (boiling point ~181°C). For volatile solvents, this can be done at a lower temperature under a gentle stream of inert gas.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the n-butylcyclohexane residue.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the n-butylcyclohexane residue by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility is then expressed as the mass of n-butylcyclohexane per volume of the solvent (e.g., in g/L).

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents with care, as they are flammable and may have associated health risks.

Visualization of Solubility Principles

The following diagrams illustrate the key concepts governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and this compound solubility.

Discussion on Temperature Effects

An In-depth Technical Guide to Butylcyclohexane (CAS 1678-93-9): Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylcyclohexane, identified by CAS number 1678-93-9, is a cycloalkane hydrocarbon with significant applications as a non-polar solvent and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed summary of its safety and handling protocols. While extensive biological activity data for n-butylcyclohexane is limited, this document also discusses the toxicological and biological profiles of closely related cyclohexane derivatives to offer a broader context for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its non-polar nature, rendering it soluble in many organic solvents and insoluble in water.[1] Its physical and chemical properties are critical for its application in various laboratory and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -75 °C / -103 °F | [2] |

| Boiling Point | 181 °C / 357.8 °F @ 760 mmHg | [2] |

| Density | 0.800 g/mL at 25 °C | [2] |

| Refractive Index | 1.441 @ 20 °C | [3] |

| Vapor Pressure | 2.9 mmHg @ 37.7 °C | [2] |

| Flash Point | 41 °C / 105.8 °F | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| Autoignition Temperature | 245 °C / 473 °F | [2] |

Safety and Hazard Information

This compound is classified as a flammable liquid and requires careful handling to prevent ignition and exposure.[2][4] The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Category | GHS Classification | Pictogram | Hazard Statement |

| Physical Hazard | Flammable liquids - Category 3 | H226: Flammable liquid and vapor |

Personal Protective Equipment (PPE) and Handling:

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[2] |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[2] Take precautionary measures against static discharge.[6] Avoid breathing vapor or mist.[5] Avoid contact with skin and eyes.[5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] |

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Clean mouth with water and seek medical attention.[2]

Toxicological and Biological Activity

Direct research on the biological activity and toxicological profile of n-butylcyclohexane (CAS 1678-93-9) is not extensively available in published literature. However, studies on related cyclohexane derivatives can provide valuable insights for researchers.

The toxicological properties of this compound have not been fully investigated.[2] It is generally considered an irritant.[1] Acute toxicity information is not available.[2] There is no information available regarding its mutagenic, reproductive, or developmental effects.[2]

Studies on derivatives of 4-tert-butylcyclohexanone have shown some biological activity, including antibacterial and insecticidal properties.[5] For instance, certain bromolactone derivatives exhibited bacteriostatic effects against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus.[5] It is important to note that these findings are on derivatives and not on this compound itself.

Research on cyclohexane and its other substituted derivatives has explored their metabolism and toxicokinetics. For example, toxicological reviews of cyclohexane indicate that it can be distributed to various tissues, with a potential for accumulation in fat.[7]

Experimental Protocols

Detailed experimental protocols for the biological activity of n-butylcyclohexane are not available due to the limited research on this specific compound. Researchers interested in investigating the biological effects of this compound could adapt general protocols for assessing cytotoxicity, genotoxicity, and other relevant endpoints, using appropriate in vitro or in vivo models. Methodologies would need to be developed and validated based on the specific research question.

Conclusion

This compound (CAS 1678-93-9) is a valuable chemical for various applications, primarily as a non-polar solvent. Its well-defined physical and chemical properties make it suitable for specific industrial and laboratory uses. Adherence to strict safety protocols is essential due to its flammability. The current body of scientific literature lacks in-depth studies on the specific biological and toxicological effects of n-butylcyclohexane. This represents a significant knowledge gap and an area for future research, particularly for professionals in drug development and toxicology who may encounter this compound or its derivatives. The information provided in this guide serves as a foundational resource for the safe handling and use of this compound and highlights the need for further investigation into its biological activities.

References

- 1. This compound | C10H20 | CID 15506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. hpc-standards.us [hpc-standards.us]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. butyl cyclohexane, 1678-93-9 [thegoodscentscompany.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Butylcyclohexane as a Non-Polar Aprotic Solvent: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylcyclohexane as a non-polar aprotic solvent, detailing its physicochemical properties, applications in organic synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development seeking to understand and utilize this solvent in their work.

Introduction

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Non-polar aprotic solvents are essential for a wide range of chemical transformations, particularly those involving organometallic reagents or sensitive intermediates. This compound, an aliphatic hydrocarbon, presents itself as a viable and effective non-polar aprotic solvent. Its chemical inertness, low polarity, and suitable boiling point make it a compelling alternative to other solvents in this class.[1][2] This guide will delve into the specific properties of this compound, provide tabulated data for easy reference, and present detailed experimental methodologies to facilitate its practical application.

Physicochemical Properties of this compound

This compound is a colorless liquid characterized by its non-polar nature.[1] It is insoluble in water but soluble in many organic solvents.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a butyl group, imparts a hydrophobic character and a relatively low viscosity.[1] The stability of this compound under normal conditions makes it suitable for a variety of industrial and laboratory applications.[1]

The following table summarizes the key quantitative properties of n-butylcyclohexane, providing a clear basis for comparison with other solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [3] |

| Molecular Weight | 140.27 g/mol | [3] |

| CAS Number | 1678-93-9 | [3] |

| Boiling Point | 181 °C | [4] |

| Melting Point | -75 °C | [4] |

| Density | 0.818 g/mL at 25 °C | [5] |

| Viscosity (Dynamic) | 2.05 mPa·s at 25 °C | [6] |

| Vapor Pressure | 2.9 mmHg at 37.7 °C | [5] |

| Refractive Index (n20/D) | 1.441 | [5] |

| Dielectric Constant (Calculated) | ~2.0 | [7] |

| Flash Point | 41 °C | [8] |

| Autoignition Temperature | 246 °C | [8] |

The properties of this compound can vary slightly depending on the isomer of the butyl group. The table below provides a comparison of the boiling and melting points for n-butyl-, sec-butyl-, and tert-butylcyclohexane.

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Butylcyclohexane | 181 | -75 |

| sec-Butylcyclohexane | 179.35 | -84.33 (estimate) |

| tert-Butylcyclohexane | 171-172 | -33.6 |

This compound in Organic Synthesis

The utility of this compound as a non-polar aprotic solvent is most evident in reactions where the absence of acidic protons and a low-polarity medium are crucial for success. Its inert nature prevents unwanted side reactions with highly reactive species.

Grignard reactions, involving the addition of organomagnesium halides to carbonyl compounds, are fundamental carbon-carbon bond-forming reactions.[1][9] These reactions require anhydrous, aprotic conditions to prevent the quenching of the highly basic Grignard reagent. While diethyl ether and tetrahydrofuran (THF) are common solvents, their volatility and peroxide-forming tendencies can be disadvantageous. This compound, with its higher boiling point and greater stability, offers a safer alternative for conducting Grignard reactions at elevated temperatures.

Reactions like the Heck and Suzuki couplings are powerful tools for the formation of carbon-carbon bonds.[10][11] These reactions often employ non-polar aprotic solvents to facilitate the dissolution of substrates and reagents and to maintain the stability of the palladium catalyst. The choice of solvent can influence the reaction rate and yield, and this compound can be a suitable medium for such transformations, particularly when a higher boiling point is required.

Experimental Protocols

This section provides a detailed, representative methodology for a common reaction where this compound can be employed as a solvent. The following protocol is an adapted procedure for a Grignard reaction, a classic example that highlights the requirements of a non-polar aprotic solvent.

This protocol describes the synthesis of 1-butylcyclohexanol from cyclohexanone and butylmagnesium bromide, using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-Bromobutane

-

Anhydrous this compound

-

Cyclohexanone

-

Anhydrous diethyl ether (for initiation, optional)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous this compound. A small amount of anhydrous diethyl ether can be added to the flask to help initiate the reaction.

-

Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous this compound in the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This diagram provides a hierarchical classification of solvents, positioning this compound within the broader context of solvent types.

Caption: A classification of common organic solvents.

This diagram illustrates the general workflow for setting up and performing a chemical reaction under an inert atmosphere, a critical procedure when using reactive reagents in a solvent like this compound.

Caption: Workflow for a reaction under inert atmosphere.

Applications in Drug Development

In the pharmaceutical industry, the selection of solvents is governed by stringent requirements for purity, safety, and environmental impact.[2][12] High-purity aliphatic hydrocarbons are valued for their chemical inertness, ensuring they do not participate in the reaction, and their stability, which allows for consistent and reproducible manufacturing processes.[2] this compound, as a member of this class, can be a valuable solvent in the synthesis of active pharmaceutical ingredients (APIs), particularly in steps that require a non-polar, aprotic environment.

The use of cyclohexane derivatives is also prevalent in the structure of many drug molecules themselves, where the cyclohexane moiety can act as a bioisostere for other groups, potentially improving the pharmacokinetic or pharmacodynamic properties of the drug.[13]

Furthermore, there is a growing emphasis on "green chemistry" in the pharmaceutical industry, encouraging the use of solvents with a lower environmental impact.[14][15][16] While this compound is a petroleum-derived solvent, its higher boiling point compared to some other non-polar solvents can lead to reduced volatile organic compound (VOC) emissions.

Conclusion

This compound is a versatile and effective non-polar aprotic solvent with a range of properties that make it suitable for various applications in organic synthesis and drug development. Its chemical inertness, low polarity, and relatively high boiling point offer advantages in specific reaction contexts, particularly those requiring anhydrous conditions and elevated temperatures. The data and protocols presented in this guide are intended to provide researchers and scientists with the necessary information to confidently incorporate this compound into their experimental designs, contributing to the advancement of chemical synthesis and pharmaceutical innovation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. haltermann-carless.com [haltermann-carless.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Making pretty diagrams with GraphViz [steveliles.github.io]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclohexane, butyl- (CAS 1678-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. n-butylcyclohexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 8. Dielectric Constant [macro.lsu.edu]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. coastviewsolvents.com [coastviewsolvents.com]

- 13. medium.com [medium.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

Thermal decomposition of n-butylcyclohexane.

An In-depth Technical Guide on the Thermal Decomposition of n-Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylcyclohexane (n-BCH) is a significant component of various fuels, including diesel and jet fuels.[1] Its thermal stability and decomposition characteristics are of paramount importance in understanding and optimizing combustion processes, as well as in the context of drug development where thermal degradation of molecules can be a critical factor. This technical guide provides a comprehensive overview of the thermal decomposition of n-butylcyclohexane, focusing on the underlying reaction mechanisms, experimental methodologies for its study, and quantitative data on its decomposition products.

Core Concepts: Reaction Mechanisms

The thermal decomposition of n-butylcyclohexane is fundamentally a free-radical process, primarily initiated by the homolytic cleavage of carbon-carbon (C-C) bonds.[1] This process can be broadly categorized into two main types of reactions: side-chain cracking and ring opening.

Side-Chain C-C Bond Fission

The cleavage of the C-C bonds in the n-butyl side chain is a dominant decomposition pathway. Theoretical studies using ab initio and Density Functional Theory (DFT) methods have explored several unimolecular decomposition pathways.[1] The most prominent of these pathways involves the fission of the C-C bond between the propyl and methyl groups of the butyl chain attached to the cyclohexane ring, yielding a propyl radical (C₃H₇) and a cyclohexylmethyl radical (C₇H₁₃).[1]

Cyclic C-C Bond Fission (Ring Opening)

In addition to side-chain fission, the cyclohexane ring itself can undergo C-C bond cleavage, leading to the formation of diradical intermediates. These diradicals can then undergo further reactions, including isomerization and subsequent fragmentation, contributing to the overall product distribution.

The primary decomposition pathways are visualized in the signaling pathway diagram below.

Caption: Primary decomposition pathways of n-butylcyclohexane.

Experimental Protocols

The study of n-butylcyclohexane thermal decomposition employs a variety of sophisticated experimental techniques capable of operating at high temperatures and pressures. Key methodologies include shock tubes, flow reactors, and batch reactors.

Shock Tube Pyrolysis

A common apparatus for studying high-temperature gas-phase reactions is the single-pulse shock tube.

Methodology:

-

Mixture Preparation: A dilute mixture of n-butylcyclohexane in an inert gas (e.g., argon) is prepared.[2] The low concentration of the reactant helps to maintain a stable temperature during the endothermic decomposition process.[2]

-

Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the reactant mixture by a diaphragm.[2] The rupture of this diaphragm generates a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.

-

Reaction and Quenching: The reactant mixture is held at high temperature and pressure for a very short duration (typically on the order of milliseconds) before being rapidly cooled by an expansion wave.

-

Product Analysis: The post-shock mixture is collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the decomposition products.[2]

Flow Reactor Experiments

Flow reactors are utilized for studying decomposition over longer residence times compared to shock tubes.

Methodology:

-

Reactant Delivery: A mixture of n-butylcyclohexane and a carrier gas is continuously fed into a heated reactor tube at a controlled flow rate.

-

Reaction Zone: The reactor is maintained at a specific temperature profile, allowing the decomposition to occur as the mixture flows through it.

-

Product Sampling: At the reactor outlet, the product stream is sampled and analyzed, often using online analytical techniques like GC or mass spectrometry.

The generalized workflow for these experiments is depicted in the following diagram.

Caption: A generalized experimental workflow for studying thermal decomposition.

Quantitative Data on Decomposition Products

The distribution of products from the thermal decomposition of n-butylcyclohexane is highly dependent on the reaction conditions, particularly temperature, pressure, and residence time. High pressures tend to favor radical addition reactions, leading to the formation of higher molecular weight compounds.

Table 1: Gaseous Products from n-Butylcyclohexane Thermal Decomposition

| Product | Typical Conditions | Reference |

| Hydrogen | High Temperature | [2] |

| Methane | High Temperature | [2] |

| Ethane | High Temperature | [2] |

| Ethylene | High Temperature | [2] |

| Propane | High Temperature | [2] |

| Propylene | High Temperature | [2] |

| Butane | High Temperature | [2] |

| Butene | High Temperature | [2] |

Table 2: Liquid Products from n-Butylcyclohexane Thermal Decomposition

| Product | Typical Conditions | Reference |

| Cyclohexane | Near-critical and Supercritical | |

| 1-Methylcyclohexene | Near-critical and Supercritical | |

| Methylenecyclohexane | Near-critical and Supercritical |

Note: The formation of 1-methylcyclohexene is favored at higher pressures and is believed to be a secondary product derived from methylenecyclohexane.

Conclusion

The thermal decomposition of n-butylcyclohexane is a complex process governed by free-radical mechanisms. Understanding these pathways and the influence of reaction conditions on product distribution is crucial for applications in combustion science and potentially for assessing the thermal stability of related molecular structures in drug development. The experimental protocols outlined, coupled with detailed product analysis, provide a robust framework for further investigation into the thermal degradation of n-butylcyclohexane and other cycloalkanes. The quantitative data, though dependent on specific experimental parameters, highlights the formation of a range of smaller alkanes and alkenes, as well as cyclic compounds. Further research to populate more detailed product yield tables under a wider range of conditions would be beneficial for the development and validation of kinetic models.

References

An In-depth Technical Guide on the Molecular Structure and Geometry of Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals